![molecular formula C11H6ClF6N3S B2361411 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine CAS No. 2060751-17-7](/img/structure/B2361411.png)

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

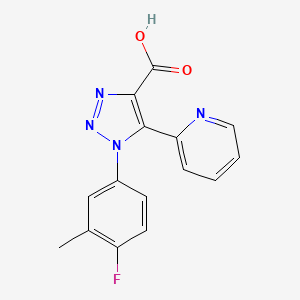

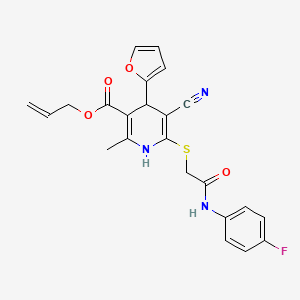

This compound belongs to a class of compounds known as trifluoromethylpyridines (TFMPs). TFMPs and their intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . This specific compound also contains a thiazol-2-amine group, which may contribute to its unique properties.Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives typically involve the introduction of TFMP groups within the structures of other molecules . The exact reactions would depend on the specific synthesis method used.Physical and Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are influenced by the presence of a fluorine atom and a pyridine in their structure . For example, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, a related compound, has a boiling point of 50-55 °C/11 mmHg, a melting point of 16-20 °C, and a density of 1.524 g/mL at 25 °C .科学的研究の応用

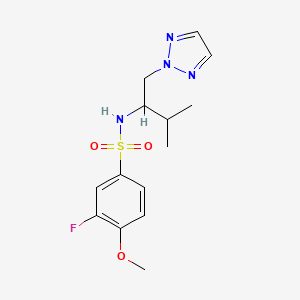

Dynamic Tautomerism and Divalent N(I) Character : Bhatia, Malkhede, and Bharatam (2013) studied N-(pyridin-2-yl)thiazol-2-amine, noting its versatile chemical functional unit in therapeutically important species. Their quantum chemical analysis revealed six competitive isomeric structures with a relative energy difference of ∼4 kcal/mol. Some structures possess divalent N(I) character, indicating competition between thiazole and pyridine groups for accommodating tautomeric hydrogen, showing electron donating properties (Bhatia, Malkhede, & Bharatam, 2013).

Oxidative C–H Functionalization for Biological Potency : Mariappan, Rajaguru, Roja, Muthusubramanian, and Bhuvanesh (2016) synthesized biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines through an oxidative C–S bond formation strategy. They used phenyliodine(III) bis(trifluoroacetate) as the oxidant, featuring a metal-free approach with a broad substrate scope (Mariappan et al., 2016).

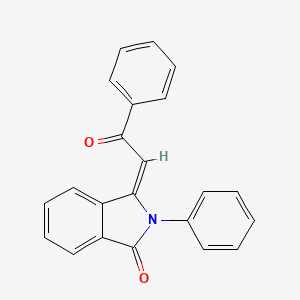

Thermolysis for Heteroazine Fused Thiazole-2-Carbonitriles Synthesis : Koutentis, Koyioni, and Michaelidou (2013) described the thermolysis of several N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-n-amines, leading to the formation of thiazolopyridine-2-carbonitriles. They achieved moderate to near quantitative yields in a high-yielding two-step route to these compounds (Koutentis, Koyioni, & Michaelidou, 2013).

Substituted [1,3]Thiazolo[4,5-b]pyridines Synthesis : Thomae, Perspicace, Hesse, Kirsch, and Seck (2008) worked on an easy preparation of substituted 4-amino-5-cyano-1,3-thiazoles, which were used as starting materials for new substituted [1,3]thiazolo[4,5-e]pyridines and [1,3]thiazolo[4,5-d][1,2,3]triazines (Thomae et al., 2008).

Antifungal and Antibacterial Activities : Narayana, Raj, Ashalatha, and Kumari (2007) prepared novel 4-(2-chloropyridin-4-yl)-N-aryl-1,3-thiazol-2-amines, demonstrating their excellent antifungal and antibacterial activities (Narayana et al., 2007).

将来の方向性

特性

IUPAC Name |

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF6N3S/c12-6-1-5(11(16,17)18)2-19-8(6)7-3-22-9(21-7)20-4-10(13,14)15/h1-3H,4H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTDQWMXCSQRGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C2=CSC(=N2)NCC(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF6N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2361328.png)

![2-[(1S,5R)-2-Azabicyclo[3.1.0]hexan-2-yl]ethanamine](/img/structure/B2361329.png)

![{[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine](/img/structure/B2361330.png)

![methyl 5-methyl-4-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2361332.png)

![(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2361341.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2361351.png)